molecular formula C18H11F2N3O2S B2700086 1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1396814-99-5

1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B2700086
CAS RN: 1396814-99-5
M. Wt: 371.36
InChI Key: RESNQIMDHFYFOD-UHFFFAOYSA-N
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Description

1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is known for its unique chemical structure and promising pharmacological properties.

Scientific Research Applications

Antimicrobial Activities

The compound 1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and its derivatives have been explored for their antimicrobial properties. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed significant antimicrobial activity (Bayrak et al., 2009). Similarly, Jadhav et al. (2017) reported the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibited moderate to good activities against bacterial and fungal strains (Jadhav et al., 2017).

Photophysical Properties

The photophysical properties of related compounds have been investigated for potential applications in optoelectronics and photochemistry. For instance, Shang et al. (2015) conducted a theoretical investigation on the effects of N-substitution on the photophysical properties of iridium(III) complexes related to this compound (Shang et al., 2015).

Anticancer Agents

Compounds containing the 1,2,4-oxadiazole moiety have shown promise as anticancer agents. For example, Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, which demonstrated anti-cancer activities, particularly against breast cancer cell lines (Redda & Gangapuram, 2007).

Fluorescent Materials

The compound's derivatives have been explored for their fluorescent properties. Woodward et al. (2017) reported on thiazolothiazole fluorophores, which exhibit strong blue fluorescence and reversible electrochromism, indicating potential applications in multifunctional optoelectronic and photochemical applications (Woodward et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to this compound have been a focus to understand their chemical properties. Bonacorso et al. (2018) synthesized a series of pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides, a class of pyridine-based boron heterocycles, and conducted extensive studies on their structural and optical properties (Bonacorso et al., 2018).

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S/c19-13-4-3-11(15(20)8-13)9-23-6-1-2-14(18(23)24)17-21-16(22-25-17)12-5-7-26-10-12/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNQIMDHFYFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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